molecular formula C2HBrCl2O B156420 Bromodichloroacetaldehyde CAS No. 34619-29-9

Bromodichloroacetaldehyde

Cat. No. B156420
CAS RN: 34619-29-9
M. Wt: 191.84 g/mol
InChI Key: VHCWNORMONAZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromodichloroacetaldehyde, also known as 2-Bromo-2,2-dichloro-acetaldehyde, is a chemical compound with the molecular formula C2HBrCl2O . It has an average mass of 191.839 Da and a monoisotopic mass of 189.858780 Da . It is one of the Haloacetaldehydes, which are the drinking water disinfection byproducts (DBPs) .


Synthesis Analysis

The synthesis of Bromodichloroacetaldehyde involves several precursors such as 2,2-Dichloro-1,1-dimethylethyl hypochlorite, Dichlorvos, β,β-dichlorovinyl acetate, and Acetyl bromide . The synthetic route involves several steps and the literature suggests that the process has been refined over the years .


Molecular Structure Analysis

The molecular structure of Bromodichloroacetaldehyde is represented by the formula C2HBrCl2O . This indicates that the molecule consists of two carbon atoms, one hydrogen atom, one bromine atom, two chlorine atoms, and one oxygen atom .


Chemical Reactions Analysis

Bromodichloroacetaldehyde is known to undergo rapid hydrolysis at high pHs forming trihalomethanes (THMs) . It has also been found that the compound undergoes dehalogenation in the presence of sulfite over a range of pHs .


Physical And Chemical Properties Analysis

Bromodichloroacetaldehyde has a density of 2.0±0.1 g/cm3 and a boiling point of 104.7±35.0 °C at 760 mmHg . The compound is unstable in alkaline drinking waters .

Scientific Research Applications

Analysis and Stability in Drinking Water

Bromodichloroacetaldehyde, along with other haloacetaldehydes, has been studied for its occurrence in drinking water. Koudjonou and Lebel (2006) analyzed the stability and fate of various haloacetaldehydes, including bromodichloroacetaldehyde, in drinking water. They found that the stability of these compounds varied based on factors like solvent, pH, temperature, and storage period. This research is critical for understanding the impact of these compounds on drinking water quality (Koudjonou & Lebel, 2006).

Comparative Toxicity in Drinking Water

Jeong et al. (2015) conducted a study on haloacetaldehydes in drinking water, highlighting bromodichloroacetaldehyde's relative toxicity. They found that bromodichloroacetaldehyde, along with other haloacetaldehydes, displayed significant cytotoxicity compared to other disinfection byproducts. This research underscores the need for further investigation into these compounds to protect public health and the environment (Jeong et al., 2015).

Synthetic Applications in Chemistry

Ghosh and Ray (2017) discussed the advancement in the use of brominated aldehydes, including bromodichloroacetaldehyde, in the synthesis of various biologically and medicinally significant compounds. Their review highlights the pivotal role of these compounds in the field of organic synthesis (Ghosh & Ray, 2017).

Photolysis and Thermal Decomposition Analysis

Sadiek, Friedrichs, and Sakai (2021) explored the photolysis and thermal decomposition of bromoacetaldehyde, which shares similarities with bromodichloroacetaldehyde. Their research provides insights into the behavior of such compounds under various environmental conditions, which is essential for understanding their impact in atmospheric chemistry and potential applications in flame inhibition (Sadiek, Friedrichs, & Sakai, 2021).

Hydrogen Abstraction and Decomposition in Water Systems

Chen et al. (2002) studied the decomposition of various trihalogenated disinfection byproducts, including bromodichloroacetaldehyde, in drinking water systems. This research is vital for understanding the chemical behavior of these compounds under the conditions prevalent in water treatment processes (Chen et al., 2002).

Safety And Hazards

Bromodichloroacetaldehyde is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only .

Future Directions

While the specific future directions for Bromodichloroacetaldehyde are not explicitly mentioned in the retrieved sources, it is part of the broader field of study of disinfection byproducts in drinking water . This field continues to evolve with ongoing research into the effects of these byproducts and methods to mitigate their presence .

properties

IUPAC Name

2-bromo-2,2-dichloroacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrCl2O/c3-2(4,5)1-6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCWNORMONAZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021507
Record name Bromodichloroacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodichloroacetaldehyde

CAS RN

34619-29-9
Record name Bromodichloroacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromodichloroacetaldehyde
Reactant of Route 2
Bromodichloroacetaldehyde
Reactant of Route 3
Bromodichloroacetaldehyde
Reactant of Route 4
Bromodichloroacetaldehyde
Reactant of Route 5
Bromodichloroacetaldehyde
Reactant of Route 6
Bromodichloroacetaldehyde

Citations

For This Compound
147
Citations
DW LIPP - 1977 - search.proquest.com
… acetaldehyde which was more reactive than bromodichloroacetaldehyde in … Bromal, bromodichloroacetaldehyde, and chlorodibromoacetaldehyde copolymerized with …
Number of citations: 5 search.proquest.com
DW Lipp, O Vogl - Journal of Polymer Science: Polymer …, 1978 - Wiley Online Library
… Bromodichloroacetaldehyde was synthesized by two methods… hydrolyzed to give bromodichloroacetaldehyde in an overall … Bromodichloroacetaldehyde could be homopolymerized …
Number of citations: 10 onlinelibrary.wiley.com
B Koudjonou, GL LeBel, L Dabeka - Chemosphere, 2008 - Elsevier
Controlled laboratory chlorination of acetaldehyde (ACD) under typical drinking water conditions (pH 6.7, 7.6 and 8.8, and temperature 4C and 21C) revealed that the formation of …
Number of citations: 73 www.sciencedirect.com
BK Koudjonou, GL LeBel - Chemosphere, 2006 - Elsevier
… These compounds were also detected in chromatograms of drinking water extracts obtained from several studies and tentatively identified as bromodichloroacetaldehyde (BDCA) and …
Number of citations: 69 www.sciencedirect.com
CH Jeong, C Postigo, SD Richardson… - … science & technology, 2015 - ACS Publications
The introduction of drinking water disinfection greatly reduced waterborne diseases. However, the reaction between disinfectants and natural organic matter in the source water leads to …
Number of citations: 191 pubs.acs.org
J Gao, F Proulx, MJ Rodriguez - Science of the Total Environment, 2019 - Elsevier
As the third largest group of identified disinfection by-products (DBPs) by weight, halogenated acetaldehydes (HALs), were monitored for one year at numerous locations in two full-…
Number of citations: 13 www.sciencedirect.com
DW Lipp, O Vogl - Polymer, 1977 - Elsevier
Bromal has been purified by stirring it with SbF 3 at elevated temperatures. This treatment removed small amounts of impurities which had prevented the polymerization of bromal …
Number of citations: 19 www.sciencedirect.com
J Gao, F Proulx, MJ Rodriguez - Critical Reviews in Environmental …, 2019 - Taylor & Francis
Haloacetaldehydes (HALs) are considered the third largest group of identified disinfection by-products (DBPs) by weight in drinking water. Toxicological studies demonstrated that HALs …
Number of citations: 11 www.tandfonline.com
Y Xie, DA Reckhow - Analyst, 1993 - pubs.rsc.org
… Based on relative molecular masses determined from the PCI mass spectra and structural information provided by El mass spectra, they were identified as bromodichloroacetaldehyde (…
Number of citations: 19 pubs.rsc.org
Y Xie, DA Reckhow - … in Water TreatmentThe Chemistry of Their …, 2017 - taylorfrancis.com
The aqueous stability of three brominated trihaloacetaldehydes (THAs), bromodichloroacetaldehyde, chlorodibromoacetaldehyde, and tribromoacetaldehyde, was studied. All three …
Number of citations: 17 www.taylorfrancis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.